

Application Notes and Protocols: Calcium Imaging of Neuronal Response to Buccalin Application

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Compound of Interest

Compound Name: *Buccalin*

Cat. No.: *B057384*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Buccalins are a family of neuropeptides first identified in the marine mollusk *Aplysia californica*.^{[1][2][3][4]} These peptides act as cotransmitters, modulating neuromuscular transmission and neuronal activity.^[2] Research has shown that **buccalin** can act presynaptically to decrease the size of muscle contractions by likely inhibiting the release of acetylcholine. A G protein-coupled receptor (GPCR) has been identified for the **buccalin** peptide family, and its activation has been linked to downstream signaling pathways.

Intracellular calcium (Ca^{2+}) is a crucial second messenger in neurons, regulating a vast array of cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression. Calcium imaging is a powerful technique used to monitor the dynamics of intracellular Ca^{2+} concentration in real-time, providing insights into neuronal activity and signaling pathways. By using fluorescent calcium indicators, researchers can visualize and quantify changes in neuronal calcium levels in response to various stimuli, including the application of neuropeptides like **Buccalin**.

These application notes provide a detailed protocol for performing calcium imaging experiments to investigate the neuronal response to **Buccalin** application. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in

designing and executing experiments to elucidate the functional effects of **Buccalin** on neuronal signaling.

I. Quantitative Data Summary

The following tables represent typical quantitative data obtained from a calcium imaging experiment investigating the dose-dependent effects of **Buccalin A** on cultured Aplysia buccal ganglia neurons.

Table 1: Dose-Response of **Buccalin A** on Intracellular Calcium Concentration

Buccalin A Concentration (nM)	Basal Fluorescence (F ₀)	Peak Fluorescence (F _{peak})	Amplitude (ΔF/F ₀)
0 (Control)	102.3 ± 5.1	105.8 ± 5.3	0.03 ± 0.01
1	101.9 ± 4.8	128.4 ± 6.4	0.26 ± 0.05
10	103.1 ± 5.5	189.7 ± 9.5	0.84 ± 0.08
100	102.5 ± 4.9	258.3 ± 12.9	1.52 ± 0.11
1000	102.8 ± 5.2	261.1 ± 13.1	1.54 ± 0.12

Data are presented as mean ± standard error of the mean (SEM) from n=30 neurons.

Table 2: Pharmacological Characterization of the **Buccalin A**-Induced Calcium Response

Condition	Buccalin A (100 nM) Response (ΔF/F ₀)
Control	1.52 ± 0.11
+ U73122 (PLC inhibitor)	0.15 ± 0.03
+ 2-APB (IP ₃ R antagonist)	0.21 ± 0.04
Extracellular Ca ²⁺ -free media	1.48 ± 0.10

Data are presented as mean ± SEM from n=30 neurons.

II. Experimental Protocols

Protocol 1: Primary Culture of Aplysia Buccal Ganglia Neurons

This protocol describes the preparation of primary neuronal cultures from the buccal ganglia of *Aplysia californica*.

Materials:

- *Aplysia californica* (50-100 g)
- Dispase II (20 mg/mL in L15 medium)
- L15 medium (supplemented with L-glutamine, penicillin, streptomycin, and 20% *Aplysia* hemolymph)
- Poly-L-lysine coated culture dishes
- Sterile artificial seawater (ASW)
- Dissecting microscope and tools

Procedure:

- Anesthetize the *Aplysia* by injecting isotonic MgCl_2 .
- Dissect the buccal ganglia and place them in sterile ASW.
- Incubate the ganglia in Dispase II solution for 2 hours at 22°C to enzymatically soften the connective tissue.
- Wash the ganglia three times with L15 medium.
- Gently transfer the ganglia to a fresh dish with L15 medium and carefully remove the outer sheath using fine forceps.
- Triturate the ganglia gently with a fire-polished Pasteur pipette to release individual neurons.

- Plate the dissociated neurons onto poly-L-lysine coated culture dishes.
- Incubate the cultures at 18-20°C in a humidified incubator. Allow neurons to adhere and extend neurites for 24-48 hours before experimentation.

Protocol 2: Calcium Imaging of Buccalin-Induced Neuronal Response

This protocol details the procedure for loading cultured neurons with a calcium indicator dye and imaging their response to **Buccalin** application.

Materials:

- Cultured Aplysia neurons (from Protocol 1)
- Fura-2 AM (or another suitable calcium indicator like Fluo-4 AM or Cal-520 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or appropriate saline for marine invertebrates
- **Buccalin** A peptide stock solution
- Inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for the chosen indicator
- Image acquisition and analysis software

Procedure:

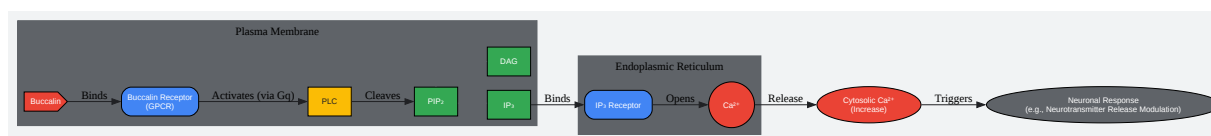
- **Dye Loading:** a. Prepare a loading solution of 5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash gently with HBSS. c. Add the Fura-2 AM loading solution to the culture dish and incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
- **Image Acquisition:** a. Place the culture dish on the stage of the inverted microscope. b. Identify a field of view with healthy neurons. c. For ratiometric imaging with Fura-2, acquire

fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm, while measuring emission at 510 nm. For single-wavelength indicators like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488 nm excitation, 520 nm emission). d. Establish a stable baseline fluorescence recording for 1-2 minutes before applying **Buccalin**.

- **Buccalin** Application: a. Prepare serial dilutions of **Buccalin** A in HBSS. b. Add the desired concentration of **Buccalin** A to the culture dish while continuously recording fluorescence. c. Record the neuronal response for 5-10 minutes following application.
- Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b. For Fura-2, calculate the ratio of fluorescence intensities (F_{340}/F_{380}). For single-wavelength indicators, measure the change in fluorescence intensity (F). c. Normalize the fluorescence signal to the baseline fluorescence (F_0) to calculate the change in fluorescence ($\Delta F/F_0 = (F - F_0) / F_0$). d. Quantify the amplitude, duration, and frequency of calcium transients. e. For dose-response experiments, plot $\Delta F/F_0$ as a function of **Buccalin** A concentration.

III. Visualizations

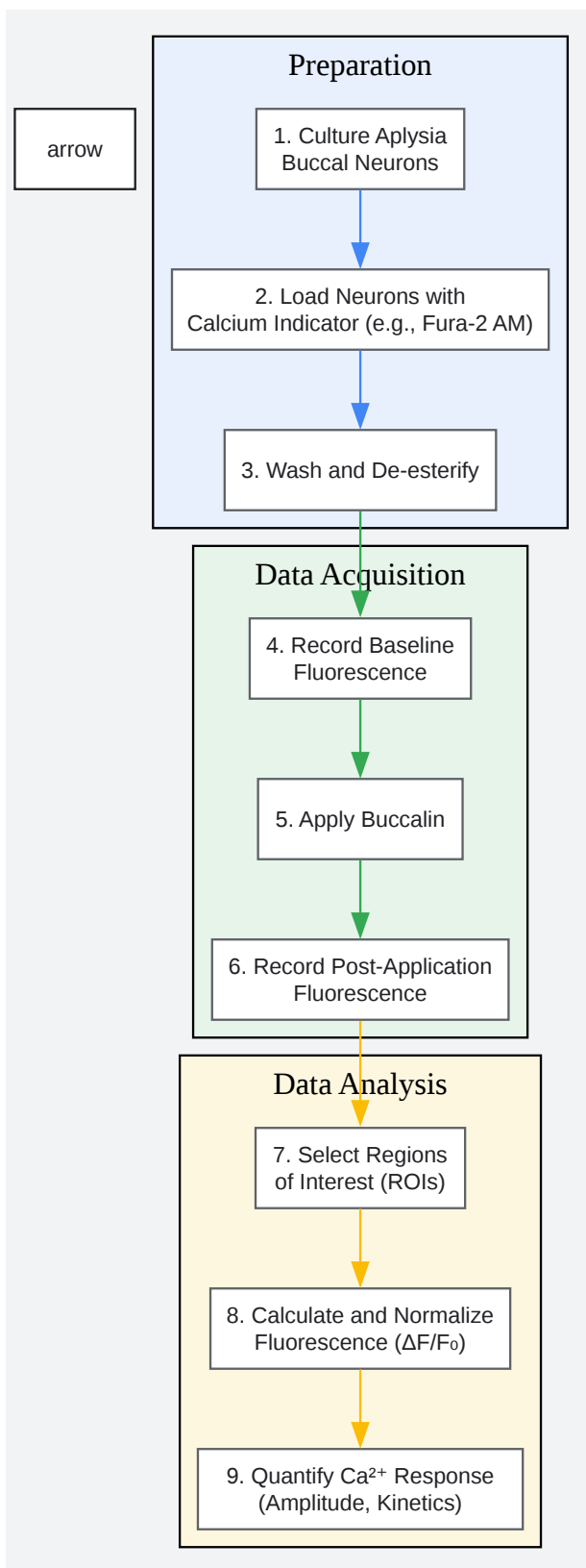
Signaling Pathway



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Caption: Hypothesized **Buccalin** signaling pathway in neurons.

Experimental Workflow



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Caption: Experimental workflow for calcium imaging.

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